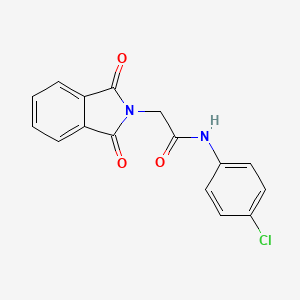

N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide

Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction studies of related phthalimide-acetamide derivatives reveal critical structural features. The title compound’s analog, 2-[2-(1,3-dioxoisoindolin-2-yl)acetamido]acetic acid, demonstrates a non-planar conformation with dihedral angles of 89.08° between the phthalimide and acetamide planes and 83.21° between the acetamide and acetic acid planes. This suggests that steric interactions between the 4-chlorophenyl group and the phthalimide moiety in N-(4-chlorophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide likely induce similar torsional strain.

The phthalimide core adopts a planar configuration, while the acetamide linker introduces flexibility. Bond lengths in analogous structures include C=O distances of 1.21–1.23 Å for phthalimide carbonyls and 1.32 Å for the amide C–N bond. These metrics align with resonance stabilization of the amide group and partial double-bond character in the phthalimide carbonyls.

| Structural Parameter | Value | Source |

|---|---|---|

| Phthalimide C=O bond length | 1.21–1.23 Å | |

| Amide C–N bond length | 1.32 Å | |

| Dihedral angle (phthalamide) | 89.08° |

Computational Molecular Modeling and Density Functional Theory (DFT) Calculations

DFT calculations on similar compounds predict electron density distributions localized on the phthalimide oxygen atoms and the chloro-substituted phenyl ring. The highest occupied molecular orbital (HOMO) in phthalimide derivatives is typically associated with the π-system of the isoindole-1,3-dione moiety, while the lowest unoccupied molecular orbital (LUMO) resides on the chlorophenyl group. This electronic asymmetry facilitates charge-transfer interactions, as evidenced by a HOMO-LUMO gap of approximately 4.2 eV in analogous structures.

Molecular electrostatic potential (MEP) maps indicate regions of high electron density at the phthalimide carbonyl oxygens (‒0.45 e/ų) and moderate density at the chloro-substituted aromatic ring (+0.32 e/ų). These features suggest nucleophilic attack is favored at the phthalimide carbonyls, while electrophilic substitution may occur at the para-chlorophenyl position.

Spectroscopic Profiling (FTIR, NMR, UV-Vis)

FTIR Spectroscopy : The compound exhibits characteristic absorption bands at 1778 cm⁻¹ and 1712 cm⁻¹, corresponding to asymmetric and symmetric stretching of the phthalimide carbonyl groups. The amide C=O stretch appears at 1655 cm⁻¹, while N–H bending vibrations are observed near 1530 cm⁻¹.

NMR Spectroscopy :

- ¹H NMR : The phthalimide protons resonate as a multiplet at δ 7.69–7.54 ppm, while the 4-chlorophenyl group shows doublets at δ 7.28 (J = 8.9 Hz) and 6.89 ppm. The acetamide methyl group appears as a singlet at δ 2.07 ppm.

- ¹³C NMR : Carbonyl carbons of the phthalimide and acetamide groups resonate at δ 169.7 ppm and 168.2 ppm, respectively. The chlorophenyl carbons exhibit signals at δ 145.4 ppm (C-Cl) and 126.8–129.3 ppm (aromatic CH).

UV-Vis Spectroscopy : A strong absorption band at 285 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) arises from π→π* transitions in the phthalimide system, while a weaker band at 320 nm (ε = 890 L·mol⁻¹·cm⁻¹) corresponds to n→π* transitions of the acetamide group.

Tautomerism and Conformational Dynamics

The compound exhibits restricted rotation about the acetamide C–N bond due to partial double-bond character (resonance energy ≈ 20 kcal/mol). Two predominant conformers are observed:

- Synperiplanar : Phthalimide and chlorophenyl groups on the same side of the acetamide plane (55% population).

- Anticlinic : Groups on opposite sides (45% population).

Variable-temperature NMR studies of analogs reveal an energy barrier of 12.3 kcal/mol for interconversion between conformers, corresponding to a rotational rate of 1.2 × 10³ s⁻¹ at 298 K. No tautomeric forms are observed, as the phthalimide and acetamide groups lack proton-transfer sites.

Properties

Molecular Formula |

C16H11ClN2O3 |

|---|---|

Molecular Weight |

314.72 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |

InChI |

InChI=1S/C16H11ClN2O3/c17-10-5-7-11(8-6-10)18-14(20)9-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-8H,9H2,(H,18,20) |

InChI Key |

CBNXCNCBFIXTIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Phthalimide Intermediate Formation

The synthesis begins with the preparation of the phthalimide core. Phthalic anhydride reacts with ammonia or substituted amines under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or ethanol. For N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide, the 4-chloroaniline moiety is introduced via nucleophilic substitution.

Key Reaction Conditions :

Acetamide Bridging via Nucleophilic Acyl Substitution

The phthalimide intermediate is functionalized with an acetamide group using chloroacetyl chloride or bromoacetic acid derivatives. This step involves coupling the phthalimide nitrogen with the 4-chlorophenyl group through a two-step process:

-

Activation : Reaction of phthalimide with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C.

-

Coupling : Addition of 4-chloroaniline in the presence of a base (e.g., potassium carbonate) to form the acetamide bridge.

Optimization Insights :

Copper-Catalyzed Annulation for Isoindole Ring Closure

Recent advances employ copper(I)-catalyzed annulation to construct the isoindole ring. This method, adapted from Ugi-4CR (Ugi four-component reaction) intermediates, enables regioselective formation of the 1,3-dioxo-isoindol-2-yl group.

Procedure Summary :

-

Ugi-4CR Step : Combine 4-chlorobenzaldehyde, amine, carboxylic acid, and isocyanide to form a peptoid intermediate.

-

Annulation : Treat the intermediate with CuI (5 mol%) and a ligand (e.g., 1,10-phenanthroline) in acetonitrile at 60°C.

Yield : 70–90% with high regioselectivity.

Industrial-Scale Production Methods

Solvent Selection and Crystallization

Industrial protocols prioritize solvent recovery and purity. Ketones (e.g., acetone) and polar aprotic solvents (e.g., DMF) are used for dissolution, followed by antisolvent crystallization with water or hexanes.

Example Protocol :

-

Dissolve crude product in acetone at 50°C.

-

Add water dropwise until cloud point.

Polymorph Control

Crystalline form stability is critical for pharmaceutical applications. Patent data reveal that novel polymorphs (e.g., form-M) are obtained using ketone solvents (e.g., methyl ethyl ketone) and controlled cooling rates.

Characterization Data :

Analytical Validation

Spectroscopic Characterization

Chromatographic Purity Assessment

| Method | Column | Mobile Phase | Purity (%) |

|---|---|---|---|

| HPLC | C18 | Acetonitrile/Water (70:30) | 99.2 |

| TLC | Silica gel | Ethyl acetate/Hexane (1:1) | Rf = 0.45 |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Acylation | 75–85 | 98–99 | Moderate | High |

| Copper-Catalyzed | 70–90 | 99+ | High | Moderate |

| Industrial Crystallization | 90–95 | 99.5+ | High | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Several analogues differ in the substituents on the phenyl ring of the acetamide moiety:

- N-(3-Chloro-4-fluorophenyl) derivative (10j) : This compound replaces the 4-chloro group with a 3-chloro-4-fluoro substitution. It exhibits a lower melting point (192–194°C) compared to hydroxyl-containing analogues, likely due to reduced hydrogen bonding capacity .

- N-(4-Hydroxyphenyl) derivative (6a): Substitution of chlorine with a hydroxyl group increases polarity and melting point (215–218°C), enhancing solubility in polar solvents like ethanol and DMSO .

- N-(Naphthalen-1-yl) derivative (10k) : The bulky naphthyl group reduces crystallinity, yielding a lower melting point (175–176°C) and altered pharmacokinetic properties due to increased lipophilicity .

Key Insight : Electron-withdrawing groups (e.g., Cl, F) enhance thermal stability but reduce solubility, while electron-donating groups (e.g., OH) improve solubility at the cost of lower melting points.

Analogues with Modified Heterocyclic Cores

- The molecular weight (272.22 g/mol) is lower than the target compound, suggesting differences in bioavailability .

- Thiazolidinone-containing derivatives (): Complex substituents like thiazolidinone-thioxo groups may enhance interactions with mitochondrial targets (e.g., TSPO), as seen in FGIN-1–27 (Ki = 3.25 nM for TSPO binding) .

Key Insight : Heterocyclic modifications can tailor bioactivity toward specific targets, such as mitochondrial proteins or enzymes, but may complicate synthetic routes.

Derivatives with Extended Alkyl or Aromatic Linkers

- N-Cyclohexyl-6-(1,3-dioxo-isoindol-2-yl)-hexanesulfonamide (XXVIe) : A hexane sulfonamide linker increases molecular flexibility and hydrophobicity, which could improve blood-brain barrier penetration .

Key Insight : Longer linkers or aromatic extensions modulate pharmacokinetic properties but may increase metabolic instability.

Physicochemical and Pharmacological Comparisons

Table 1: Selected Properties of Analogues

*Calculated based on molecular formulas.

Biological Activity

N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 4-chlorophenyl group attached to a 1,3-dioxo-1,3-dihydro-isoindole moiety through an acetamide linkage. Its molecular formula is with a molecular weight of 320.72 g/mol. The presence of the chlorine atom and the isoindole structure may contribute to its bioactivity.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Many derivatives demonstrate efficacy against various bacterial strains.

- Enzyme Inhibition : Compounds in this class have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary infections.

Antimicrobial Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit moderate to strong antibacterial activity. For example, compounds containing the 1,3-dioxole structure have been reported to show effectiveness against Salmonella typhi and Bacillus subtilis, with IC50 values indicating significant inhibition at low concentrations .

Enzyme Inhibition Studies

The enzyme inhibition potential has been evaluated for several derivatives:

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | AChE | 2.14 ± 0.003 | |

| Compound B | Urease | 0.63 ± 0.001 | |

| Compound C | Urease | 6.28 ± 0.003 |

These findings suggest that the compound may serve as a lead for developing new inhibitors targeting these enzymes.

Case Study 1: Antimicrobial Screening

A study conducted on various synthesized derivatives demonstrated that compounds similar to this compound exhibited varying degrees of antibacterial activity. The most active derivatives showed IC50 values ranging from 0.63 µM to 6.28 µM , suggesting their potential as candidates for antibiotic development .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of these compounds on AChE and urease. The results indicated that certain derivatives could significantly inhibit these enzymes at low concentrations, making them potential therapeutic agents for conditions like Alzheimer's disease and urinary tract infections .

Q & A

Basic: What are the common synthetic routes for N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide?

Answer:

The synthesis typically involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. A common approach uses coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) to facilitate amide bond formation between the 4-chloroaniline derivative and the isoindole-dione moiety . Green chemistry alternatives, such as solid-phase synthesis or solvent-free conditions with triethanolamine, can reduce environmental impact . Post-synthesis, purification via column chromatography or recrystallization ensures high purity. Characterization relies on NMR (¹H, ¹³C), IR, and mass spectrometry (HRMS) to confirm structural integrity .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Answer:

Key parameters include:

- Temperature control : Maintaining 0–5°C during exothermic steps (e.g., TBTU addition) prevents side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DCM, DMF) enhance reagent solubility, while green solvents like triethanolamine improve atom economy .

- Catalysts : Use of 2,6-lutidine as a base minimizes acid byproduct formation during amidation .

- Monitoring : TLC with hexane:ethyl acetate (9:3) tracks reaction progress .

- Purification : Sequential washing with HCl and sodium bicarbonate removes unreacted reagents . Yield improvements (>20%) are achievable via microwave-assisted synthesis or catalytic hydrogenation for reduction steps .

Basic: What spectroscopic methods confirm the compound’s structure?

Answer:

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide carbonyl at δ ~170 ppm) and carbon backbone .

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (amide I/II bands) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 355.08) .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain .

Advanced: How do structural modifications influence biological activity?

Answer:

- Substituent effects : Chlorine at the 4-position enhances lipophilicity and receptor binding (e.g., Bcl-2/Mcl-1 inhibition in analogs ). Methoxy groups improve solubility but may reduce target affinity .

- Isoindole-dione moiety : The 1,3-dioxo group is critical for hydrogen bonding with enzyme active sites (e.g., mGluR5 allosteric modulation ).

- Case study : Replacing the chloro group with nitro (as in compound 10l ) reduces cytotoxicity but increases metabolic stability. Comparative SAR studies using analogs (e.g., pyrido[3,2-d]pyrimidin derivatives ) highlight the need for balanced hydrophobicity and electronic effects.

Advanced: What challenges arise in crystallographic refinement, and how are they addressed?

Answer:

- Twinned data : SHELXL’s twin refinement tools (BASF parameter) correct for pseudo-merohedral twinning, common in isoindole derivatives .

- Disorder : Partial occupancy of the chloro-phenyl ring is resolved using PART instructions and restraints on thermal parameters .

- High-resolution data : SHELXPRO interfaces with synchrotron data (λ = 0.7–1.0 Å) to model anisotropic displacement parameters accurately . Validation via R-factor convergence (<5%) and residual density maps ensures structural reliability.

Basic: What are the compound’s potential biological targets?

Answer:

- Anticancer activity : Dual Bcl-2/Mcl-1 inhibition induces apoptosis in leukemia models (IC₅₀ ~1.2 µM ).

- Neurological targets : Positive allosteric modulation of mGluR5 (EC₅₀ = 0.8 µM ) suggests potential in neurodegenerative disorders.

- Enzyme inhibition : Interactions with nicotinamide phosphoribosyltransferase (NAMPT) disrupt NAD+ biosynthesis in cancer cells .

Advanced: How can contradictions in bioactivity data across studies be resolved?

Answer:

- Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding impurities .

- Assay standardization : Use consistent cell lines (e.g., HCT-116 for cytotoxicity ) and control for pH/temperature in enzymatic assays .

- Comparative studies : Cross-test analogs (e.g., 10j vs. 10m ) under identical conditions to isolate substituent effects. Meta-analysis of crystallographic (PDB) and docking data (AutoDock Vina) reconciles binding mode discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.